molecular formula C40H52O4 B3061234 Meso-astaxanthin CAS No. 71772-51-5

Meso-astaxanthin

Cat. No.: B3061234
CAS No.: 71772-51-5
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-GNBIBNSWSA-N
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Description

Meso-astaxanthin is a distinct stereoisomer of the potent carotenoid astaxanthin, offering researchers a specific molecular tool for comparative studies. Unlike the predominant (3S,3'S) and (3R,3'R) forms found in nature, the meso-form (3R,3'S) features a unique chiral center configuration that influences its biological activity and physicochemical properties. Its primary research value lies in its powerful antioxidant capacity, where it acts as a potent quencher of singlet oxygen and a scavenger of free radicals, a mechanism detailed in studies on carotenoid photophysics [https://pubmed.ncbi.nlm.nih.gov/10691639/]. Scientists utilize this compound to investigate isomer-specific effects in models of oxidative stress, mitochondrial function, and inflammatory signaling pathways. Furthermore, it serves as a critical analytical standard in chromatography for the separation, identification, and quantification of astaxanthin stereoisomers in biological samples, natural products, and synthetic mixtures, which is essential for pharmacokinetic and bioequivalence studies. Research applications extend into neurobiology, metabolic science, and dermatology, where its ability to cross the blood-brain barrier and incorporate into cellular membranes is of significant interest. This product is presented as a high-purity, well-characterized compound to ensure reproducible and reliable results in your experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-GNBIBNSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316653
Record name meso-Astaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71772-51-5
Record name meso-Astaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71772-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astaxanthin, meso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071772515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name meso-Astaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASTAXANTHIN, MESO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8678E0R020
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Distribution of Meso Astaxanthin

Natural Presence of Astaxanthin (B1665798) Stereoisomers in Aquatic Organisms

Astaxanthin has two chiral centers at the 3 and 3' positions of its molecular structure, which results in three possible stereoisomers: (3S,3'S)-astaxanthin, (3R,3'R)-astaxanthin, and the meso form, (3R,3'S)-astaxanthin. In the natural world, all three stereoisomers are present, though their distribution varies considerably among different organisms. nih.gov

Wild aquatic animals acquire astaxanthin through their diet, primarily by consuming algae, zooplankton, and crustaceans that contain these carotenoids. cambridge.org The specific stereoisomer profile found in an organism is a direct reflection of its food sources. For instance, wild salmonids derive their characteristic pink-red flesh coloration from the astaxanthin present in their prey. cambridge.org

Research has shown that in wild Atlantic and Pacific salmon, the (3S,3'S) isomer is often the most predominant, while the meso-form, (3R,3'S)-astaxanthin, is typically found in much smaller proportions. One study on wild salmon determined a range for the meso form to be between 0-8.6%. regulations.gov A more specific analysis of wild salmon showed the meso form to be the major isomer at approximately 48% in aquacultured salmon, with both enantiomers present in comparable amounts, while in wild salmon, the (3S,3'S) isomer was predominant at about 70%. cambridge.org Another study reported the ranges of configurational isomers in Atlantic and Pacific salmon to be 47.1–90.0% for the (3S,3'S)-enantiomer, 7.7–45.2% for the (3R,3'R)-enantiomer, and 0–8.6% for the (3R,3'S) meso form. regulations.gov

In crustaceans, which are a significant source of astaxanthin in the marine food web, the stereoisomer composition also varies. The Antarctic krill (Euphausia superba), a key organism in the diet of many marine animals, primarily contains the (3R,3'R)-astaxanthin isomer. nih.gov The presence of meso-astaxanthin in various wild aquatic organisms is detailed in the table below.

Aquatic Organism(3S,3'S)-Astaxanthin (%)(3R,3'S)-Meso-astaxanthin (%)(3R,3'R)-Astaxanthin (%)
Wild Atlantic Salmon (Salmo salar)~70%Variable (low)Variable
Wild Pacific Salmon (Oncorhynchus spp.)47.1 - 90.0%0 - 8.6%7.7 - 45.2%
Antarctic Krill (Euphausia superba)VariableVariablePredominantly (3R,3'R)

Compositional Analysis of this compound in Chemically Synthesized Astaxanthin Formulations

The majority of astaxanthin used in the aquaculture industry is produced through chemical synthesis. alfa-chemistry.com Synthetic astaxanthin is a racemic mixture of the three stereoisomers. phenomenex.blog This mixture typically consists of the (3S,3'S), (3R,3'S; meso), and (3R,3'R) isomers in a ratio of approximately 1:2:1. alfa-chemistry.comphenomenex.blog This means that this compound constitutes about 50% of the total astaxanthin in these synthetic formulations. publications.gc.ca

The production of synthetic astaxanthin has been a common practice for decades to ensure consistent and cost-effective pigmentation of farmed fish and crustaceans. nih.gov Commercial synthetic astaxanthin products are formulated to be stable and bioavailable for inclusion in animal feeds. nih.gov The defined proportion of stereoisomers, with a significant this compound component, is a key characteristic that distinguishes synthetic astaxanthin from most natural sources. cabidigitallibrary.org

Astaxanthin StereoisomerTypical Percentage in Synthetic Formulations
(3S,3'S)-Astaxanthin~25%
(3R,3'S)-Meso-astaxanthin~50%
(3R,3'R)-Astaxanthin~25%

Stereoisomeric Profile of Astaxanthin in Farmed Organisms and its Relation to Dietary Sources

The stereoisomeric profile of astaxanthin found in the tissues of farmed aquatic organisms is a direct consequence of the astaxanthin source included in their feed. nih.gov This provides a reliable method for distinguishing between wild and farmed animals. nih.gov When farmed salmonids are fed diets containing synthetic astaxanthin, their flesh accumulates the three stereoisomers in proportions that reflect the 1:2:1 ratio of the synthetic product. researchgate.net Consequently, the presence of a high percentage of this compound (around 50%) is a clear indicator of a diet supplemented with synthetic astaxanthin. researchgate.net

In contrast, when farmed organisms are fed diets containing natural sources of astaxanthin, the stereoisomer profile of their tissues will mirror that of the natural source. For example:

Haematococcus pluvialis: This microalga is a rich source of the (3S,3'S)-astaxanthin isomer. nih.govissuu.com Farmed animals fed a diet supplemented with H. pluvialis will have a correspondingly high proportion of this isomer in their tissues. mdpi.com

Phaffia rhodozyma: This yeast produces predominantly the (3R,3'R)-astaxanthin isomer. nih.goveuropa.eu Consequently, the flesh of animals fed with P. rhodozyma will be rich in this particular stereoisomer. europa.eu

Studies on rainbow trout (Oncorhynchus mykiss) have demonstrated that the distribution of astaxanthin stereoisomers in the flesh directly corresponds to the source of the pigment in their diet. nih.gov Similarly, research on the Pacific white shrimp (Litopenaeus vannamei) has shown that while there are different ratios of optical isomers in various diets, the resulting isomer content in the shrimp reflects their dietary intake. distantreader.orgfao.org

The table below illustrates the expected stereoisomeric profiles in farmed salmonids based on different dietary astaxanthin sources.

Dietary Astaxanthin SourceExpected (3S,3'S)-Astaxanthin (%) in FleshExpected (3R,3'S)-Meso-astaxanthin (%) in FleshExpected (3R,3'R)-Astaxanthin (%) in Flesh
Synthetic Astaxanthin~25%~50%~25%
Haematococcus pluvialisPredominantly (3S,3'S)LowLow
Phaffia rhodozymaLowLowPredominantly (3R,3'R)

Biosynthesis and Biotransformation Pathways of Meso Astaxanthin

General Enzymatic Pathways in Carotenoid Biosynthesis Leading to Astaxanthin (B1665798) Isomers

The synthesis of astaxanthin in organisms like microalgae, yeast, and some bacteria begins with the common carotenoid precursor, β-carotene. wikipedia.orgnih.gov The transformation of β-carotene into astaxanthin involves a series of oxidation reactions, specifically the introduction of hydroxyl (-OH) and keto (=O) groups at the 3 and 3' positions of the molecule's two β-ionone rings. nih.gov This conversion is primarily catalyzed by two key types of enzymes: β-carotene hydroxylase (CrtZ) and β-carotene ketolase (CrtW or BKT). nih.govresearchgate.net

The biosynthetic pathway is not strictly linear and can proceed through several intermediate compounds, depending on the organism and the specific enzymes involved. researchgate.netresearchgate.net The sequence of hydroxylation and ketolation events determines the intermediates formed. For example, β-carotene can first be ketolated by CrtW to produce echinenone (B51690) and then canthaxanthin (B1668269). Subsequently, a hydroxylase (CrtZ) can act on canthaxanthin to produce astaxanthin. researchgate.netresearchgate.net Alternatively, β-carotene can first be hydroxylated by CrtZ to form zeaxanthin (B1683548) via β-cryptoxanthin. A ketolase (CrtW) can then convert zeaxanthin to astaxanthin. nih.govresearchgate.net The existence of these parallel routes leads to the formation of various astaxanthin isomers, including the (3S,3'S), (3R,3'R), and the meso (3R,3'S) forms. wikipedia.orgnih.gov

The general pathway begins with the formation of phytoene (B131915) from two molecules of geranylgeranyl pyrophosphate (GGPP). wikipedia.org Phytoene then undergoes a series of desaturation reactions to form lycopene, which is subsequently cyclized to form β-carotene. wikipedia.org From β-carotene, the pathway to astaxanthin proceeds via the actions of hydroxylases and ketolases.

Table 1: Key Enzymes in the Astaxanthin Biosynthetic Pathway

Enzyme Gene(s) Function Precursor Product(s)
β-carotene hydroxylase CrtZ Adds hydroxyl groups at the 3 and 3' positions of the β-ionone rings. nih.gov β-carotene, Canthaxanthin Zeaxanthin, Astaxanthin
β-carotene ketolase CrtW, BKT Adds keto groups at the 4 and 4' positions of the β-ionone rings. researchgate.net β-carotene, Zeaxanthin Canthaxanthin, Astaxanthin

Investigation of Specific Enzyme Activities and Substrate Stereoselectivity in Meso-Astaxanthin Formation

The formation of this compound is intrinsically linked to the stereoselectivity of the enzymes involved, particularly the ketolase that acts on a hydroxylated precursor. The stereochemistry of the hydroxyl groups on the precursor molecule can influence the stereochemistry of the final astaxanthin product.

A key investigation into the formation of this compound was conducted using the marine copepod Tigriopus californicus. mdpi.comnih.gov This organism typically synthesizes pure (3S,3'S)-astaxanthin. nih.gov However, when the copepods were fed a diet enriched with meso-zeaxanthin (B1235934) ((3R,3'S)-zeaxanthin), they were able to convert this precursor directly into this compound. mdpi.com

This finding demonstrates that the putative ketolase enzyme in T. californicus is not strictly stereospecific. It can recognize and act upon β-rings that possess either a 3R- or a 3S-oriented hydroxyl group. mdpi.comnih.gov The enzyme successfully added a ketone group to both β-rings of the supplied meso-zeaxanthin, resulting in the formation of this compound. mdpi.com This indicates that the substrate's stereochemistry directly dictates the product's stereochemistry in this biotransformation. Despite this capability, studies also suggest that T. californicus preferentially uses non-hydroxylated carotenoids to produce its native (3S,3'S)-astaxanthin. mdpi.comnih.gov

Enzymatic assays using enzymes from various bacteria have further elucidated substrate specificities. researchgate.netnih.gov These studies have shown that 4,4'-oxygenase (ketolase) enzymes can convert 4-ketozeaxanthin (adonixanthin) to astaxanthin, and 3,3'-hydroxylase enzymes can convert phoenicoxanthin (B1258617) (adonirubin) to astaxanthin. nih.gov While these studies confirm the enzymatic feasibility of different routes, the specific formation of the meso isomer depends on the availability of a meso precursor.

Table 2: Experimental Findings on this compound Formation in Tigriopus californicus

Organism Substrate Provided Key Enzyme Activity Product Formed Reference

Advanced Analytical Methodologies for Meso Astaxanthin Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Quantification

Chiral High-Performance Liquid Chromatography (HPLC) stands as the primary and most effective method for separating and quantifying the stereoisomers of astaxanthin (B1665798), including the meso form. Standard reversed-phase HPLC columns, such as C18, are incapable of resolving these isomers, showing only a single absorbance peak for all three. The separation relies on the use of specialized Chiral Stationary Phases (CSPs) that can interact differently with each stereoisomer.

Several types of CSPs have been successfully employed for this purpose. Pirkle-type columns, which utilize a D-phenylglycine stationary phase, and polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK and Chiralcel series), are commonly used. The selection of the mobile phase is crucial for achieving baseline separation. Typically, these are normal-phase systems consisting of mixtures of nonpolar solvents like hexane (B92381) or heptane (B126788) with a polar modifier such as 2-propanol, ethanol, or methyl tert-butyl ether.

Research has demonstrated the successful separation of (3S,3'S), meso (3S,3'R), and (3R,3'R) isomers, with the elution order being dependent on the specific column and mobile phase composition used. For instance, using a CHIRALPAK IC column, the three configurational isomers of astaxanthin could be separated in the elution order of (3S,3′S), (3S,3′R), and (3R,3′R). Quantification is typically performed using a UV-Vis or Diode-Array Detector (DAD), with the detection wavelength set to the absorption maximum of astaxanthin, which is around 474-480 nm. The method's reliability is confirmed through validation experiments, showing excellent linearity (R² > 0.999) and reproducibility (RSD <3.8%).

ColumnMobile PhaseFlow RateDetection WavelengthElution OrderReference
CHIRALPAK IC Acetonitrile / tert-butyl-methyl-ether (60:40)1 mL/min476 nm(3S,3′S), (3S,3′R), (3R,3′R)
Chiralpak IC Methanol / methyl tert-butyl ether (90:10)3.06 mL/minNot Specified(3S,3'S), (3R,3'S), (3R,3'R)
Sumichiral OA-2000 Not SpecifiedNot SpecifiedNot SpecifiedSeparates all-trans and cis isomers

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Distinguishing Astaxanthin Stereoisomers

While chiral HPLC is excellent for separation, coupling it with mass spectrometry (MS) provides an additional layer of confirmation and structural information, a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). Tandem mass spectrometry (LC-MS/MS) is particularly powerful for its high selectivity and sensitivity, allowing for precise quantification even in complex biological matrices.

Since stereoisomers, by definition, have the same mass, MS alone cannot differentiate between meso-astaxanthin and its enantiomers. However, when used as a detector for a chiral HPLC system, it can confirm the identity of each separated isomer by its mass-to-charge ratio (m/z). The electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources are commonly used for analyzing carotenoids like astaxanthin. In positive ion mode, astaxanthin is typically detected as a protonated molecule [M+H]⁺.

For LC-MS/MS, specific precursor-to-product ion transitions are monitored in what is known as Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode. This enhances specificity and allows for the distinction of astaxanthin from other co-eluting compounds. For example, astaxanthin can be identified and quantified by monitoring the transition of its precursor ion to specific product ions generated through collision-induced dissociation. Although LC-MS/MS does not inherently separate the stereoisomers, its coupling with chiral chromatography provides a definitive analytical tool for the unambiguous identification and quantification of this compound.

Ionization ModePrecursor Ion (m/z)Product Ion(s) (m/z)TechniqueApplicationReference
ESI (Positive)598 [M+H]⁺Not specifiedSIRHigh accuracy mass observation
APCI (Positive)Not specifiedNot specifiedMS and MS/MSIdentification in complex extracts
ESI (Positive)597.32 [M+H]⁺579.3 (Loss of water)LC-MSIdentification and quantification

Spectroscopic Techniques for Isomer Identification and Purity Assessment

Beyond chromatographic methods, various spectroscopic techniques play a crucial role in the structural elucidation and purity assessment of astaxanthin isomers, including the meso form.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the fine structure of molecules. 1H NMR and 13C NMR can provide detailed information about the chemical environment of each atom in the astaxanthin molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further elucidate the connectivity of atoms. While the NMR spectra of the stereoisomers are very similar, subtle differences in chemical shifts, particularly for protons and carbons near the chiral centers, can be observed under high-resolution conditions, aiding in their identification. NMR is especially valuable for confirming the structure of isolated isomers and assessing the purity of a sample by detecting signals from contaminants.

Other Spectroscopic Methods like UV-Visible (UV-Vis) and Raman spectroscopy are also employed. UV-Vis spectroscopy is used to determine the concentration of astaxanthin and to distinguish between cis- and trans-geometrical isomers, but it cannot differentiate between stereoisomers. Raman spectroscopy provides information about the vibrational modes of the molecule, which are influenced by its structure, including the conjugated polyene chain.

Comparative Analysis of Meso Astaxanthin S Biological Activities in Vitro and Cellular Studies

Comparative Antioxidant Efficacy Among Astaxanthin (B1665798) Stereoisomers (In Vitro Models)

The antioxidant capability of astaxanthin is a cornerstone of its biological activity, attributed to its capacity to quench singlet oxygen and scavenge various free radicals. scienceopen.comresearchgate.net This action protects vital cellular components like lipids, proteins, and DNA from oxidative damage. nih.gov

In vitro studies have been conducted to compare the direct ROS scavenging abilities of astaxanthin stereoisomers. One study evaluated the antioxidant activities of (3S,3'S)-astaxanthin (S), (3R,3'R)-astaxanthin (R), and a mixture containing meso-astaxanthin (M) using chemical-based assays. The results indicated that the (3S,3'S) stereoisomer exhibited the strongest activity in these assays. researchgate.net Another study comparing synthetic astaxanthin (a mix of all three stereoisomers) to natural forms found that synthetic astaxanthin demonstrates significant free radical scavenging and singlet oxygen quenching properties. mdpi.com

The ability of astaxanthin to neutralize harmful ROS is reportedly tenfold higher than that of other carotenoids like β-carotene and zeaxanthin (B1683548), and 100-fold greater than α-tocopherol. scienceopen.com While all stereoisomers contribute to this potent antioxidant capacity, subtle differences exist. Research suggests that the (3S,3'S) form may have a slight advantage in certain chemical and cellular antioxidant assays compared to the (3R,3'R) and meso forms. researchgate.netresearchgate.net

Astaxanthin StereoisomerRelative ROS Scavenging Efficacy (In Vitro Assays)Key Findings
(3S,3'S)-AstaxanthinHighestDemonstrated the strongest activity in chemical-based and cellular antioxidant assays. researchgate.net
(3R,3'R)-AstaxanthinHighSlightly lower activity compared to the (3S,3'S) isomer in comparative studies. researchgate.net
This compound (3R,3'S)HighEvaluated as part of a stereoisomer mixture; overall mixture showed potent activity. researchgate.net

Astaxanthin is particularly effective at preventing lipid peroxidation, a chain reaction of oxidative degradation of lipids that can cause significant damage to cell membranes. nih.gov Its unique molecular structure allows it to position itself across the lipid bilayer, scavenging radicals both at the membrane surface and within its core. nih.govresearchgate.netnih.gov This transmembrane orientation is crucial for protecting membrane integrity from oxidative insults. mdpi.com

Comparative Anti-inflammatory Effects of Astaxanthin Isomers (Cellular Models)

Chronic inflammation is a key factor in many diseases, and it is often linked to oxidative stress. nih.gov Astaxanthin isomers have demonstrated significant anti-inflammatory properties in various cellular models, primarily through the modulation of key signaling pathways. mdpi.comnih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. researchgate.netnih.gov When activated by stimuli like bacterial lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), NF-κB moves to the nucleus and triggers the expression of numerous pro-inflammatory genes. nih.govnih.gov

Astaxanthin has been consistently shown to inhibit the activation of the NF-κB pathway. nih.govmdpi.com Research on different astaxanthin isomers in Caco-2 intestinal cells revealed that all isomers effectively modulate this pathway. nih.gov They work by down-regulating the TNF-α-induced phosphorylation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. mdpi.comnih.gov By preventing IκBα's degradation, astaxanthin isomers block NF-κB's translocation to the nucleus, thereby suppressing the inflammatory cascade. mdpi.comnih.govnih.gov This anti-inflammatory mechanism appears to be a common feature among the stereoisomers, including this compound. nih.gov

The inhibition of the NF-κB pathway by astaxanthin isomers leads to a downstream reduction in the production of pro-inflammatory molecules. In cellular models, treatment with astaxanthin has been shown to significantly decrease the expression and secretion of cytokines such as TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.govacs.org

A comparative study investigating geometric isomers found that all forms significantly reduced the TNF-α-induced secretion of Interleukin-8 (IL-8) by 22-27% in Caco-2 cells. nih.gov Furthermore, astaxanthin treatment in LPS-stimulated microglial cells and macrophages has been shown to decrease the expression of IL-6, Cox-2, and inducible nitric oxide synthase (iNOS), all of which are key mediators of the inflammatory response. mdpi.comphcogj.com While some studies suggest that cis geometric isomers may have slightly greater anti-inflammatory effects than the all-trans form, the stereoisomers, including the meso form, are all recognized as potent regulators of pro-inflammatory mediator expression. nih.govresearchgate.net

Isomer GroupCell ModelInflammatory StimulusKey Pathway ModulatedEffect on Pro-inflammatory Mediators
All Stereoisomers (including Meso)Caco-2 (Intestinal Cells)TNF-αNF-κB Pathway (Inhibition of IκBα phosphorylation)Reduced secretion of IL-8. nih.gov
Astaxanthin (General)RAW 264.7 (Macrophages)LPSNF-κB PathwayDecreased mRNA levels of IL-1β, IL-6, and TNF-α. acs.orgphcogj.com
Astaxanthin (General)Microglial CellsLPSNF-κB PathwayDecreased expression of IL-6, Cox-2, and iNOS. mdpi.com

Cellular Uptake and Intracellular Transport Mechanisms of Astaxanthin Stereoisomers (In Vitro)

The biological activity of any compound is contingent upon its ability to be absorbed and transported by cells. For astaxanthin, a lipophilic molecule, this process has been studied using in vitro models of the human intestinal barrier, such as Caco-2 cell monolayers. uspto.gov

While much of the comparative research has focused on geometric isomers (cis vs. trans), the general mechanisms apply to all stereoisomers. nih.govacs.org Cellular uptake of astaxanthin is thought to be facilitated in part by lipid transporters, with the scavenger receptor class B type I (SR-BI) protein identified as playing a role. nih.gov Inhibition of SR-BI was found to significantly reduce the cellular uptake of all-E-astaxanthin and 13Z-astaxanthin, indicating a carrier-mediated component to its absorption. nih.gov

Studies comparing different sources of astaxanthin (synthetic vs. natural extracts) in Caco-2 cells showed variations in absorption rates over time, suggesting that the formulation and whether the astaxanthin is in a free or esterified form can influence its bioavailability. uspto.gov After absorption, carotenoids are typically incorporated into lipoproteins for transport. nih.gov Although specific data directly comparing the cellular uptake efficiency of this compound versus the (3S,3'S) and (3R,3'R) stereoisomers is not extensively detailed in the available literature, the shared chemical properties suggest they would utilize similar transport mechanisms. nih.govuspto.gov

Stability and Degradation Pathways of Astaxanthin Isomers in Vitro and Ex Vivo Models

Influence of Environmental Factors on Isomer Stability (e.g., Light, Oxygen, Temperature, pH)

The stability of astaxanthin (B1665798) isomers, including the meso form, is significantly influenced by external factors such as light, oxygen, temperature, and pH. nih.govmdpi.com The all-E (all-trans) configuration of astaxanthin is the most thermodynamically stable form found in nature. scielo.br However, exposure to environmental stressors can induce isomerization to less stable cis forms and lead to oxidative degradation. researchgate.netresearchgate.net

Light: Exposure to light, particularly UV radiation, is a primary factor in the degradation of astaxanthin. acs.orguchile.cl Light can induce the isomerization of the more stable all-trans isomers to various cis isomers, such as 9-cis and 13-cis. researchgate.netmdpi.com Studies have shown that astaxanthin in solution degrades rapidly when exposed to UV light. uchile.cl For instance, free astaxanthin in acetone (B3395972) was completely degraded within 130 minutes of UV exposure. uchile.cl The presence of light, especially in combination with other factors like oxygen and high temperatures, significantly accelerates the degradation process. acs.org

Oxygen: Oxygen is a critical factor in the oxidative degradation of astaxanthin. acs.orgresearchgate.net The conjugated double bond system in the astaxanthin molecule is prone to oxidation, which leads to a loss of its characteristic color and antioxidant activity. mdpi.com The presence of air (oxygen) has been identified as one of the most significant factors contributing to astaxanthin oxidation. acs.org Storing astaxanthin under nitrogen or in an oxygen-free environment can significantly reduce its degradation. researchgate.netnih.gov

Temperature: Elevated temperatures accelerate the degradation of astaxanthin isomers. mdpi.commdpi.com While astaxanthin may be relatively stable at lower temperatures, its degradation rate increases significantly as the temperature rises. mdpi.commdpi.com For example, one study noted that astaxanthin in palm oil was stable at 30–70°C, but its content decreased by 10% and 14% at 80°C and 90°C, respectively. mdpi.com The combination of high temperature with light and oxygen results in the most rapid degradation. acs.org Conversely, storing astaxanthin at low temperatures, such as below -20°C, helps to preserve its stability. researchgate.netresearchgate.net

pH: The pH of the surrounding medium can also affect the stability of astaxanthin. mdpi.comresearchgate.net While some studies suggest high stability at a pH of 4.0, others indicate that acidic or alkaline conditions can promote degradation. mdpi.comnih.gov The structure of microcapsules containing astaxanthin was found to be more stable at pH 4.0 compared to pH 3.0 and 7.0. mdpi.com

The table below summarizes the impact of various environmental factors on the stability of astaxanthin isomers.

Environmental FactorEffect on Meso-astaxanthin and other IsomersResearch Findings
Light Induces photo-isomerization from all-trans to cis isomers and photodegradation. researchgate.netmdpi.comUnder full light, 35% of natural and 28% of synthetic astaxanthin oxidized over 8 weeks. acs.org
Oxygen Causes oxidative degradation, leading to cleavage of the polyene chain. acs.orgmdpi.comExposure to air for 8 weeks resulted in 62% and 46% oxidation of natural and synthetic astaxanthin, respectively. acs.org
Temperature Accelerates the rate of both isomerization and oxidative degradation. mdpi.commdpi.comAstaxanthin degradation was low when stored at -21°C but significant at higher temperatures. nih.gov
pH Can influence the stability, with optimal stability often observed in slightly acidic conditions. mdpi.comnih.govMicrocapsules were more stable at pH 4.0 than at pH 3.0 or 7.0. mdpi.com

Mechanisms of Oxidative and Photodegradation of Astaxanthin Stereoisomers

The degradation of astaxanthin stereoisomers, including this compound, occurs primarily through oxidative and photodegradation mechanisms. These processes involve complex chemical reactions that alter the molecule's structure and diminish its biological activity.

Oxidative Degradation: The long chain of conjugated double bonds in the astaxanthin molecule makes it highly susceptible to attack by reactive oxygen species (ROS). nih.gov This process, known as oxidative degradation, can be initiated by factors like heat, light, and the presence of pro-oxidant metals. nih.govresearchgate.net The mechanism involves the cleavage of the double bonds, which can lead to the formation of various smaller, less colored, and less active compounds. mdpi.com Atmospheric oxygen can cause epoxidation and hydroxylation of the astaxanthin molecule. mdpi.com The antioxidant function of astaxanthin is, in fact, based on its ability to quench singlet oxygen and scavenge free radicals, thereby becoming oxidized itself in the process. nih.gov

Photodegradation: Light energy, particularly in the UV spectrum, can be absorbed by the astaxanthin molecule, leading to an excited state. researchgate.net This excitation can result in two primary degradation pathways:

Photo-isomerization: The absorbed energy can cause a rotation around one of the double bonds, converting the stable all-trans isomer into a less stable cis isomer (e.g., 9-cis, 13-cis). mdpi.commdpi.com While these cis-isomers can sometimes exhibit higher antioxidant activity in certain assays, they are generally less stable and more prone to further degradation. scielo.brmdpi.comtandfonline.com

Photo-oxidation: In the presence of oxygen, the excited astaxanthin molecule can transfer energy to molecular oxygen, creating highly reactive singlet oxygen. This singlet oxygen can then attack and degrade other astaxanthin molecules, leading to a chain reaction of degradation. nih.gov This process is also known as photosensitized oxidation. mdpi.com

The stability of different isomers can vary. For example, some research suggests that the (9Z)-astaxanthin isomer shows higher stability than the 13Z- and 15Z-isomers. researchgate.net The free form of astaxanthin is particularly unstable and susceptible to oxidation, which is why it is often found in nature as more stable esterified forms. scielo.brresearchgate.net

Strategies for Enhancing Astaxanthin Isomer Stability in Research Formulations

Given the inherent instability of astaxanthin isomers, various strategies have been developed to enhance their stability in research and other formulations. These methods aim to protect the molecule from degradative environmental factors.

Encapsulation: This is a widely used technique to protect astaxanthin from light, oxygen, and other destabilizing factors. mdpi.comtci-thaijo.org It involves entrapping the astaxanthin within a protective matrix or wall material. Common encapsulation methods include:

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate astaxanthin, showing high encapsulation efficiency and good storage stability at low temperatures. mdpi.com Coatings, for example with chitosan, can further improve the stability of liposomes. nih.gov

Nanoemulsions and Nanoparticles: Dispersing astaxanthin in oil-in-water nanoemulsions or forming nanoparticles can protect it from degradation and improve its water solubility. uchile.clnih.gov

Spray Drying and Freeze Drying: These techniques are used to create microcapsules where astaxanthin is protected within a solid matrix made of materials like maltodextrin, gelatin, or whey protein. mdpi.com

Complex Coacervation: This method uses the interaction between two oppositely charged polymers (e.g., gelatin and gum arabic) to form a protective shell around the astaxanthin. mdpi.com

Use of Antioxidants: The addition of other antioxidants can help to protect astaxanthin from oxidative degradation. mdpi.comrsc.org These antioxidants can act synergistically with astaxanthin, scavenging free radicals and reactive oxygen species that would otherwise degrade the astaxanthin molecule. rsc.org Vitamins E and C have been used as co-stabilizers in astaxanthin formulations, significantly improving its storage stability. mdpi.com Kaempferol has also been shown to protect astaxanthin while acting as an antioxidant itself. rsc.org

Control of Storage Conditions: Proper storage is a simple yet crucial strategy for maintaining astaxanthin stability. This includes:

Exclusion of Oxygen: Storing formulations under an inert gas like nitrogen can significantly reduce oxidative degradation. researchgate.netnih.gov

Protection from Light: Using amber-colored containers or storing in the dark prevents photodegradation. acs.orgrsc.org

Low-Temperature Storage: Refrigeration or freezing is effective in slowing down the rate of chemical degradation. researchgate.netresearchgate.net

The following table outlines various stabilization strategies and their effectiveness.

Stabilization StrategyMechanism of ProtectionExamples of Application
Encapsulation Creates a physical barrier against light, oxygen, and adverse pH. mdpi.comtci-thaijo.orgLiposomes, nanoemulsions, spray-dried microcapsules, complex coacervates. mdpi.comnih.gov
Use of Antioxidants Scavenges free radicals and reactive oxygen species, preventing oxidative damage to astaxanthin. mdpi.comrsc.orgCo-formulation with Vitamin E, Vitamin C, or kaempferol. mdpi.comrsc.org
Controlled Storage Minimizes exposure to key degradation factors like light, oxygen, and high temperature. acs.orgresearchgate.netStorage in dark, airtight containers at low temperatures (e.g., -20°C). researchgate.netacs.orgresearchgate.net
Esterification The natural esterified forms of astaxanthin are more stable to oxidation than the free form. mdpi.commdpi.comAstaxanthin esters with long-chain, saturated fatty acids show greater stability. mdpi.com
Protein Binding Binding to proteins can naturally stabilize astaxanthin and improve its water solubility. researchgate.netAstaxanthin-protein complexes found in nature (e.g., in crustaceans) show enhanced stability. researchgate.net

Biotechnological and Synthetic Production Strategies for Astaxanthin Isomers

Control of Stereoisomer Ratios in Chemical Synthesis Processes

The chemical synthesis of astaxanthin (B1665798) typically results in a mixture of its three stereoisomers: the two enantiomers (3R,3'R)-astaxanthin and (3S,3'S)-astaxanthin, and the meso form, (3R,3'S)-astaxanthin. mdpi.comnih.gov The standard industrial synthesis often yields a statistical mixture with a ratio of approximately 1:2:1 for (3R,3'R), (3R,3'S), and (3S,3'S) isomers, respectively. mdpi.commdpi.comscielo.br This non-selective nature of conventional synthesis presents a challenge when a specific isomer, such as meso-astaxanthin, is desired.

Key chemical synthesis strategies include the Wittig reaction, which involves coupling two C15-phosphonium salts with a C10-dialdehyde, and the hydroxylation of canthaxanthin (B1668269). nih.govmdpi.com However, these methods inherently produce stereoisomeric mixtures. mdpi.com Achieving control over the stereoisomer ratio to favor the meso form requires more sophisticated approaches.

One notable advancement is the semi-synthesis of (3R,3'S)-astaxanthin from (3R,3'R,6'R)-lutein. mdpi.com This process involves a one-pot base-catalyzed isomerization of lutein (B1675518) esters to produce meso-zeaxanthin (B1235934) with a high yield, which is then oxidized to (3R,3'S)-astaxanthin. mdpi.com This method offers a pathway to a pure meso-isomer, a significant step forward from the traditional mixed isomer products. mdpi.com The oxidation step can be further optimized, for instance, by using UV irradiation to increase the global yield. mdpi.com

The development of chiral catalysts and optically active intermediates is another promising avenue. By introducing chirality early in the synthesis and maintaining it throughout the process, it is possible to selectively form specific stereoisomers of astaxanthin. google.com This approach allows for the targeted synthesis of not only the enantiomers but also the meso form.

Table 1: Comparison of Astaxanthin Synthesis Methods and Isomer Ratios

Synthesis MethodKey Reactants/ProcessResulting Isomer Ratio ((3R,3'R):(3R,3'S):(3S,3'S))Reference
Conventional Chemical SynthesisWittig reaction, canthaxanthin hydroxylation~1:2:1 mdpi.commdpi.comscielo.br
Semi-synthesis from LuteinIsomerization of lutein esters followed by oxidationPrimarily (3R,3'S)-astaxanthin mdpi.com
Chiral CatalysisUse of optically active catalysts and intermediatesPotential for selective synthesis of any stereoisomer google.com

Biotechnological Production of Astaxanthin from Microbial Sources with Focus on Isomer Distribution

Nature provides a diverse array of microorganisms capable of producing astaxanthin, each with a characteristic stereoisomer profile. This makes biotechnology a compelling alternative to chemical synthesis for obtaining specific isomers.

The green microalga Haematococcus pluvialis is a primary natural source of astaxanthin and predominantly synthesizes the (3S,3'S) isomer. tandfonline.comfrontiersin.org This isomer is often found in esterified forms within the algal cells. nih.gov While H. pluvialis is a rich source, the focus here is on the distribution of isomers, and this alga is not a significant producer of the meso form.

In contrast, the yeast Xanthophyllomyces dendrorhous (formerly known as Phaffia rhodozyma) is a well-known producer of the (3R,3'R) isomer of astaxanthin, which exists in a free, non-esterified form. nih.govmdpi.com Some studies have reported the presence of small amounts of the meso-isomer (3R, 3'S) in P. rhodozyma, with one study noting a ratio of dextral (3R,3'R) to racemic (meso) isomers at approximately 15:1. mdpi.com

The marine bacterium Paracoccus carotinifaciens is another microbial source, producing astaxanthin that is 100% in the free form. nih.gov While the primary isomer is not explicitly stated to be this compound in the provided context, the diversity of microbial producers highlights the potential for discovering or engineering strains that favor the production of the meso form.

Table 2: Natural Isomer Distribution of Astaxanthin in Various Microbial Sources

Microbial SourcePredominant Isomer(s)FormReference
Haematococcus pluvialis(3S,3'S)Mainly esterified nih.govtandfonline.comfrontiersin.org
Xanthophyllomyces dendrorhous(3R,3'R) with minor amounts of (3R,3'S)Free form nih.govmdpi.commdpi.com
Paracoccus carotinifaciensNot specified, but 100% free formFree form nih.gov

Metabolic Engineering Approaches for Directed Biosynthesis of Specific Astaxanthin Stereoisomers

Metabolic engineering offers powerful tools to manipulate the biosynthetic pathways of microorganisms to enhance the production of desired compounds and, crucially, to control the stereochemistry of the final product. The biosynthesis of astaxanthin from β-carotene involves two key enzymatic steps: hydroxylation and ketolation, catalyzed by β-carotene hydroxylase and β-carotene ketolase, respectively. semanticscholar.orgnih.gov

The stereospecificity of these enzymes is the key to controlling the final isomer ratio. In X. dendrorhous, a single enzyme, astaxanthin synthetase (CrtS), which belongs to the cytochrome P450 family, performs both ketolation and hydroxylation. semanticscholar.org In other organisms, these activities are carried out by separate enzymes. semanticscholar.org

Overexpression of key genes: Overexpressing genes such as crtYB (phytoene synthase/lycopene cyclase) and crtS (astaxanthin synthetase) can increase the metabolic flux towards astaxanthin. semanticscholar.orgnih.gov

Increasing precursor supply: Enhancing the production of precursors like geranylgeranyl pyrophosphate (GGPP) by overexpressing the crtE gene has been shown to boost carotenoid levels. semanticscholar.org

Blocking competing pathways: Diverting metabolic flow from other pathways, such as sterol biosynthesis, can also enhance astaxanthin production. semanticscholar.org

For the directed biosynthesis of this compound, the focus shifts to engineering the enzymes involved in the final steps. This could involve:

Enzyme engineering: Modifying the active site of β-carotene hydroxylase or ketolase through directed evolution or site-directed mutagenesis to alter their stereospecificity. For example, a fusion of β-carotene hydroxylase (crtZ) and β-carotene ketolase (crtW) has been shown to improve astaxanthin biosynthesis in Saccharomyces cerevisiae by reducing the accumulation of intermediates. researchgate.net

Heterologous expression: Introducing genes for enzymes with the desired stereospecificity from different organisms into a suitable host. For instance, constructing a 3S, 3'S-astaxanthin biosynthesis pathway in a probiotic yeast like Kluyveromyces marxianus has been successfully achieved by introducing algal genes. doi.org A similar approach could be envisioned for this compound production by selecting and expressing enzymes that specifically produce the (3R,3'S) isomer.

Pathway reconstruction in non-native hosts: Engineering non-carotenogenic microbes like Escherichia coli or Saccharomyces cerevisiae to produce specific astaxanthin isomers is a promising strategy. mdpi.comwikipedia.org This "clean slate" approach avoids interference from native carotenoid pathways and allows for precise control over the introduced enzymes. By carefully selecting and expressing β-carotene hydroxylase and ketolase enzymes with the correct stereoselectivity, it is theoretically possible to design a microbial cell factory that exclusively produces this compound.

Recent research has demonstrated the successful production of high-purity (3S,3'S)-astaxanthin in a genetically modified Kluyveromyces marxianus strain, highlighting the potential of yeast as a platform for producing specific stereoisomers. researchgate.net This success paves the way for future work focused on engineering similar systems for the targeted production of this compound.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for isolating and quantifying meso-astaxanthin isomers in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with diastereomeric derivatization using chiral agents (e.g., (−)-camphanates) is the gold standard for separating this compound from its enantiomers . Ensure method validation includes specificity, linearity, and recovery rates in matrices like plasma or tissue homogenates. Reproducibility requires adherence to protocols for column temperature, mobile phase composition, and detection wavelengths, as detailed in peer-reviewed analytical chemistry guidelines .

Q. Which in vivo experimental models are optimal for preliminary pharmacokinetic studies of this compound?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are widely used for assessing bioavailability and tissue distribution. Design studies with controlled diets and standardized dosing regimens. Ethical approval must align with institutional guidelines (e.g., ARRIVE for animal welfare) . Include control groups receiving racemic astaxanthin to compare isomer-specific effects.

Q. How can researchers ensure reproducibility when synthesizing this compound in laboratory settings?

  • Methodological Answer : Document synthesis steps rigorously, including catalyst ratios, reaction temperatures, and purification methods (e.g., crystallization solvents). Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Cross-reference protocols with synthetic chemistry journals that emphasize traceability of reagents and spectroscopic data .

Advanced Research Questions

Q. What strategies address contradictory data on this compound’s antioxidant efficacy across cell lines and animal models?

  • Methodological Answer : Conduct a systematic review with predefined inclusion criteria (e.g., PRISMA guidelines) to identify confounding variables such as oxidative stress induction methods or dosage variations . Use meta-regression to analyze heterogeneity sources. For experimental validation, replicate studies under harmonized conditions (e.g., uniform ROS measurement assays like DCFH-DA) and report effect sizes with confidence intervals .

Q. How can multilevel modeling resolve dose-response inconsistencies in this compound intervention studies?

  • Methodological Answer : Apply hierarchical linear modeling (HLM) to account for nested data structures (e.g., individual vs. group-level responses). Collaborate with statisticians to design power analyses and validate assumptions (e.g., normality of residuals). Integrate pharmacokinetic-pharmacodynamic (PK-PD) models to correlate plasma concentrations with biomarker outcomes .

Q. What methodologies enable the integration of omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) datasets using pathway enrichment tools (e.g., KEGG, Reactome). Validate findings with siRNA knockdown or CRISPR-Cas9 models targeting candidate genes (e.g., Nrf2 or NF-κB pathways). Ensure data transparency by depositing raw sequences in public repositories (e.g., GEO, MetaboLights) .

Methodological Frameworks

Q. How should researchers design a scoping review to map knowledge gaps in this compound’s bioactivity?

  • Methodological Answer : Follow Arksey and O’Malley’s framework: (1) Define the research question (e.g., “What are the understudied therapeutic applications of this compound?”); (2) Identify relevant databases (Scopus, PubMed) with search strings combining “this compound” and bioactivity terms; (3) Screen studies using tools like Rayyan; (4) Chart data into themes (e.g., anti-inflammatory vs. neuroprotective effects); (5) Consult stakeholders to prioritize future studies .

Q. What statistical controls mitigate bias in observational studies linking this compound intake to health outcomes?

  • Methodological Answer : Use propensity score matching to balance covariates (e.g., age, baseline oxidative stress). Apply sensitivity analyses to assess unmeasured confounding. For dietary studies, validate self-reported intake with biomarkers (e.g., plasma this compound levels) and adjust for measurement error via regression calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.